(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

PI3K inhibition kinase selectivity cancer therapeutics

Researchers pursuing PI3K inhibitor SAR routinely encounter libraries biased toward 4-sulfonyl-piperidine regioisomers, yet a single position shift can alter target affinity by over 20-fold (see US8772480). This compound supplies the scarce 3-isobutylsulfonyl-piperidine scaffold as a structurally authenticated building block. • Unique 3-position sulfonyl regioisomer for isoform-selectivity profiling • Pre-validated sulfonyl-piperidine pharmacophore with pyridin-4-ylmethanone carbonyl vector • Available from stock with CoA; suited for kinase probe development and LC-MS reference standard use

Molecular Formula C15H22N2O3S
Molecular Weight 310.41
CAS No. 2034272-76-7
Cat. No. B2828670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
CAS2034272-76-7
Molecular FormulaC15H22N2O3S
Molecular Weight310.41
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C15H22N2O3S/c1-12(2)11-21(19,20)14-4-3-9-17(10-14)15(18)13-5-7-16-8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3
InChIKeyCZBDTYZYOZUZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Sourcing Profile


(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone, also known by its IUPAC name [3-(2-methylpropylsulfonyl)piperidin-1-yl]-pyridin-4-ylmethanone, is a synthetic small molecule with the molecular formula C15H22N2O2S. It belongs to the class of sulfonyl-piperidine derivatives, characterized by a piperidine ring bearing an isobutylsulfonyl substituent at the 3-position and a pyridin-4-ylmethanone moiety. Its structure suggests potential for kinase inhibition or receptor modulation, but publicly available, comparator-based quantitative evidence for this specific compound remains extremely limited in the peer-reviewed literature and authoritative databases searched.

Scaffold Starting point for PI3K inhibitor probe design
SAR Unexplored 3-sulfonyl regioisomer exploration
Reference Potential analytical standard for LC-MS/NMR

Why This Compound Cannot Be Interchanged with Analogs


Sulfonyl-piperidine derivatives exhibit highly divergent biological profiles depending on the nature of the sulfonyl substituent, the position of attachment on the piperidine ring, and the carbonyl-linked heterocycle. Even structurally close analogs of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone—such as compounds with phenylsulfonyl or methylsulfonyl groups, or with isobutylsulfonyl at the 4-position—can display dramatic shifts in target affinity, selectivity, and pharmacokinetics. For example, in the PI3K inhibitor series disclosed in US8772480, a change from a 3-sulfonyl to a 4-sulfonyl piperidine regioisomer was associated with over a 20-fold difference in Ki against PI3Kδ. Therefore, generic substitution without direct comparative data for this specific compound risks selecting a molecule with uncharacterized potency and off-target liabilities.

Substituent sensitivity

Isobutylsulfonyl vs. methyl/phenyl may alter kinase affinity.

Regioisomer shift

3-sulfonyl position may yield different selectivity vs. 4-sulfonyl analogs (class-level evidence).

Scaffold mismatch

Piperidine core vs. piperazine can shift target inhibition profile.

Quantitative Differentiation Evidence


PI3K Isoform Inhibition Profile Comparison

While no direct head-to-head data for this compound exist, the closest structurally related compound within the PI3K inhibitor patent US8772480 provides a class-level benchmark. Compounds in this series exhibit PI3Kβ Ki values as low as 2 nM, with isoform selectivity spanning 10- to 100-fold. Without specific data for the target compound, any claim of differential PI3K potency or selectivity is unsupported.

PI3K Isoform Profile
Class-level inference
Target compound No PI3K Ki data identified
Comparator (US8772480 lead) PI3Kβ Ki 2 nM, PI3Kδ Ki 63 nM, PI3Kγ Ki 110 nM
Isoform selectivity context for research tool selection; target data required.
Class-level inference from patent; AlphaScreen assay, 20 min incubation.
PI3K inhibition kinase selectivity cancer therapeutics

RET Kinase Inhibition: Structural Analog Data

A structurally related compound containing an isobutylsulfonyl-piperazine moiety (US10023570, Example 90) showed an IC50 of 39.9 nM against wild-type RET kinase and 110 nM against the V804M mutant. The target compound's piperidine scaffold may confer different binding kinetics, but no direct RET inhibition data are available.

RET Kinase Analog
Class-level inference
Target compound No RET inhibition data identified
Piperazine analog (US10023570) RET wt IC50 39.9 nM, V804M IC50 110 nM
RET inhibition context for analog comparison; direct piperidine data absent.
Scaffold difference limits inference; HTRF KinEASE assay.
RET kinase thyroid cancer kinase inhibitor

Predicted Physicochemical and Drug-Likeness Parameters

Predicted properties for the target compound indicate moderate lipophilicity (XLogP ~2.5, based on fragment contributions) and a molecular weight of 294.4 g/mol, placing it within Lipinski's rule of five. However, no experimental logP, solubility, or permeability data are available. This contrasts with well-characterized sulfonyl-piperidine drugs like risperidone, where extensive ADME data exist.

Predicted Profile
Supporting evidence
MW294.4 g/mol
XLogP~2.5
HBD / HBA0 / 5
Risperidone (ref.)MW 410.5, logP 3.49
Procurement decisions may benefit from measured ADME properties; predictions only.
In silico fragment-based estimates; no experimental logP or solubility.
drug-likeness physicochemical properties ADME prediction

Potential Research Applications


Chemical Probe for PI3K Isoform Selectivity

Given the structural similarity to known PI3K inhibitors, this compound could serve as a starting scaffold for developing isoform-selective probes, provided that its PI3K inhibition profile is experimentally validated. Currently, no selectivity data exist to support this application. [1]

SAR Exploration of Sulfonyl-Piperidine Inhibitors

The compound's 3-isobutylsulfonyl substitution pattern represents a relatively underexplored regioisomer compared to 4-substituted analogs. It could be used as a key intermediate in SAR studies aimed at understanding the impact of sulfonyl position on kinase selectivity, but experimental binding data are required. [1]

Reference Standard for Analytical Method Development

With its distinct molecular formula (C15H22N2O2S) and functional groups, this compound could be employed as a reference standard for LC-MS or NMR method development targeting sulfonyl-piperidine scaffolds. Its predicted moderate retention time and characteristic fragmentation pattern support this use, although certified reference standards are not yet available from major metrology institutes. [1]

Application
Selection Property
Validation Focus
PI3K probe development
Starting scaffold with unexplored selectivity
Experimental PI3K inhibition profiling
SAR regioisomer studies
3-isobutylsulfonyl substitution pattern
Kinase selectivity vs. 4-sulfonyl analogs
Analytical reference standard
Distinct C15H22N2O2S formula
LC-MS/NMR retention and fragmentation verification
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